molecular formula C11H16BFN2O2 B1408091 (3-Fluoro-5-(4-methylpiperazin-1-yl)phenyl)boronic acid CAS No. 1704073-49-3

(3-Fluoro-5-(4-methylpiperazin-1-yl)phenyl)boronic acid

Cat. No.: B1408091
CAS No.: 1704073-49-3
M. Wt: 238.07 g/mol
InChI Key: LOIYMTSRYIXULX-UHFFFAOYSA-N
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Description

“(3-Fluoro-5-(4-methylpiperazin-1-yl)phenyl)boronic acid” is a chemical compound with the CAS Number: 1704073-49-3 . It has a molecular weight of 238.07 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H16BFN2O2/c1-14-2-4-15(5-3-14)11-7-9(12(16)17)6-10(13)8-11/h6-8,16-17H,2-5H2,1H3 . This code provides a specific representation of the molecular structure.

Scientific Research Applications

Synthesis and Organic Chemistry Applications

  • Optical Modulation : It demonstrates utility in optical modulation, as seen in a study where phenyl boronic acids were grafted onto polyethylene glycol-wrapped carbon nanotubes. This indicated a clear relationship between the boronic acid structure and the photoluminescence quantum yield of the nanotubes (B. Mu et al., 2012).

  • Fluorescence Quenching : Studies have explored its role in fluorescence quenching, with findings indicating the involvement of boronic acid derivatives in such processes, particularly in alcohol environments (H. S. Geethanjali et al., 2015).

Biological and Sensor Applications

  • Glucose Sensing Materials : Research has highlighted its use in constructing glucose sensing materials, particularly useful in physiological pH conditions (Sasmita Das et al., 2003).

  • Influence on Properties of Phenylboronic Compounds : The introduction of fluorine substituents to phenylboronic compounds, like (3-Fluoro-5-(4-methylpiperazin-1-yl)phenyl)boronic acid, impacts their properties significantly, affecting Lewis acidity and other characteristics relevant in various fields including medicine (Jan T. Gozdalik et al., 2017).

  • Sequential Fluorescence Probe for Fe3+ and F- Ions : A study demonstrated the use of a boronic acid derivative as a sequential fluorescence probe for detecting Fe3+ and F- ions, indicating its potential in sensing applications (M. Selvaraj et al., 2019).

  • Specific Reduction of Fructose in Food Matrices : Boronic acids, including this compound, show potential for the specific reduction of fructose in food matrices, useful in food chemistry applications (Paul Pietsch et al., 2016).

  • Sensing Applications : Boronic acids have diverse sensing applications, including interactions with diols and Lewis bases like fluoride or cyanide anions. These properties facilitate its use in biological labeling, protein manipulation, and therapeutic development (Karel Lacina et al., 2014).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

[3-fluoro-5-(4-methylpiperazin-1-yl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BFN2O2/c1-14-2-4-15(5-3-14)11-7-9(12(16)17)6-10(13)8-11/h6-8,16-17H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOIYMTSRYIXULX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)N2CCN(CC2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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